molecular formula C21H43NO10 B609471 N-Boc-N-bis(PEG3-OH) CAS No. 2093154-01-7

N-Boc-N-bis(PEG3-OH)

Cat. No.: B609471
CAS No.: 2093154-01-7
M. Wt: 469.57
InChI Key: KKRPLRNWLDABDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-N-bis(PEG3-OH) is a branched polyethylene glycol derivative with two terminal hydroxy groups and a tert-butoxycarbonyl (Boc) protected amino group. This compound is widely used in various fields due to its unique structure, which allows for multiple functionalizations and derivatizations. The hydroxy groups can be replaced with other reactive functional groups, and the Boc group can be deprotected under acidic conditions .

Mechanism of Action

Target of Action

N-Boc-N-bis(PEG3-OH) is a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group . The primary targets of this compound are proteins and biotin, as it can be used for their conjugation .

Mode of Action

The hydroxy groups of N-Boc-N-bis(PEG3-OH) enable further derivatization or replacement with other reactive functional groups . The Boc protected amino group can be deprotected under acidic conditions . This allows the compound to interact with its targets and induce changes.

Biochemical Pathways

It’s known that the compound can be used as a building block for synthesizing polymer-based materials . This suggests that it may influence pathways related to protein synthesis and modification.

Pharmacokinetics

The hydrophilic peg linker together with the tertiary amine spacer drastically increases the water solubility of the compound . This could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of N-Boc-N-bis(PEG3-OH) are largely dependent on the proteins or biotin it is conjugated with. By enabling further derivatization or replacement with other reactive functional groups, it can modify the function and properties of these targets .

Action Environment

The action, efficacy, and stability of N-Boc-N-bis(PEG3-OH) can be influenced by environmental factors such as pH, as the Boc protected amino group can be deprotected under acidic conditions . Additionally, its solubility in both water and organic solvents suggests that it can function effectively in a variety of biological and chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-bis(PEG3-OH) typically involves the reaction of polyethylene glycol with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of N-Boc-N-bis(PEG3-OH) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-bis(PEG3-OH) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-N-bis(PEG3-OH) is extensively used in scientific research due to its versatility and functional properties. Some of its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and solubility.

    Medicine: Utilized in drug delivery systems to improve pharmacokinetic properties.

    Industry: Applied in surface modification and bioconjugation processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-N-bis(PEG3-OH) stands out due to its branched structure and the presence of multiple hydroxy groups, which provide increased functionality and versatility. This makes it particularly useful in applications requiring multiple points of attachment or modification .

Properties

IUPAC Name

tert-butyl N,N-bis[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO10/c1-21(2,3)32-20(25)22(4-8-26-12-16-30-18-14-28-10-6-23)5-9-27-13-17-31-19-15-29-11-7-24/h23-24H,4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRPLRNWLDABDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCO)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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